molecular formula C8H12Cl3NO4S B14175104 2,2,2-Trichloroethyl (2-oxocyclohexyl)sulfamate CAS No. 917616-48-9

2,2,2-Trichloroethyl (2-oxocyclohexyl)sulfamate

Cat. No.: B14175104
CAS No.: 917616-48-9
M. Wt: 324.6 g/mol
InChI Key: QBSXCDDVFQKIOZ-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl (2-oxocyclohexyl)sulfamate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a trichloroethyl group, a cyclohexyl ring with a ketone functional group, and a sulfamate group. This combination of functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl (2-oxocyclohexyl)sulfamate typically involves the reaction of 2,2,2-trichloroethanol with sulfamic acid in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2,2,2-Trichloroethanol and sulfamic acid.

    Catalyst: A suitable acid catalyst, such as sulfuric acid or hydrochloric acid.

    Solvent: Dichloromethane or chloroform.

    Reaction Conditions: Moderate temperature (50-60°C) and stirring for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl (2-oxocyclohexyl)sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl (2-oxocyclohexyl)sulfamate has several applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfatases.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl (2-oxocyclohexyl)sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl chloroformate: Used as a reagent for the protection of hydroxyl groups in organic synthesis.

    2,2,2-Trichloroethyl sulfamate: Similar structure but lacks the cyclohexyl ring and ketone group.

Uniqueness

2,2,2-Trichloroethyl (2-oxocyclohexyl)sulfamate is unique due to the presence of the cyclohexyl ring with a ketone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

917616-48-9

Molecular Formula

C8H12Cl3NO4S

Molecular Weight

324.6 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(2-oxocyclohexyl)sulfamate

InChI

InChI=1S/C8H12Cl3NO4S/c9-8(10,11)5-16-17(14,15)12-6-3-1-2-4-7(6)13/h6,12H,1-5H2

InChI Key

QBSXCDDVFQKIOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)NS(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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